N'-(6-bromopyridin-2-yl)formic hydrazide is an organic compound with the chemical formula C8H8BrN3O. It is classified as a hydrazide derivative, specifically featuring a brominated pyridine moiety. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and materials science. The compound's structure incorporates both a hydrazide functional group and a pyridine ring, which are known for their diverse biological activities and reactivity in organic transformations.
The synthesis of N'-(6-bromopyridin-2-yl)formic hydrazide typically involves the condensation reaction between 6-bromopyridine-2-carboxylic acid and formic hydrazide. This reaction can be conducted under mild conditions, often utilizing solvents such as methanol or ethanol to facilitate the process. The general procedure includes:
This method is efficient for producing high yields of N'-(6-bromopyridin-2-yl)formic hydrazide with minimal side products .
The molecular structure of N'-(6-bromopyridin-2-yl)formic hydrazide can be described as follows:
The compound's structure influences its reactivity and interaction with biological targets, making it a subject of interest in drug development and material science .
N'-(6-bromopyridin-2-yl)formic hydrazide participates in several chemical reactions typical of hydrazides:
The mechanism of action for N'-(6-bromopyridin-2-yl)formic hydrazide primarily involves its ability to interact with biological targets through hydrogen bonding and coordination. The presence of the bromine atom on the pyridine ring may enhance its lipophilicity and ability to penetrate biological membranes, facilitating interactions with enzymes or receptors.
In medicinal chemistry, compounds like N'-(6-bromopyridin-2-yl)formic hydrazide are often explored for their potential anti-tumor and anti-HIV activities. The specific mechanism of action would depend on the target proteins involved and could involve inhibition of enzymatic activity or modulation of signaling pathways .
Analytical methods such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of N'-(6-bromopyridin-2-yl)formic hydrazide .
N'-(6-bromopyridin-2-yl)formic hydrazide has several notable applications across various scientific fields:
Hydrazide-hydrazone scaffolds constitute a structurally diverse class of nitrogen-based functionalities that demonstrate remarkable versatility in drug design. These motifs serve as privileged pharmacophores due to their unique electronic configuration and hydrogen-bonding capabilities, which facilitate targeted interactions with biological macromolecules. The inherent reactivity of the hydrazide carbonyl (–CO–NH–NH₂) and hydrazone imine (R₁R₂C=N–NR₃R₄) groups enables precise molecular recognition of enzyme active sites, particularly in epigenetic modulation pathways. Recent advances highlight their prominence in developing histone deacetylase (HDAC) inhibitors, where the hydrazide moiety acts as a zinc-binding group (ZBG) critical for catalytic inhibition [2] [9].
Structurally, the –CO–NH–N= functionality allows conformational adaptability, enabling optimal positioning within deep hydrophobic pockets of target proteins. This adaptability is exemplified by compound 8ae, a hydrazide-based HDAC3 inhibitor (IC₅₀ = 311 nM) that demonstrates >32-fold selectivity over other HDAC isoforms. The molecule’s hydrazide motif facilitates zinc chelation while its aromatic domains engage in π-stacking interactions, collectively suppressing cancer cell proliferation (average IC₅₀ = 5.036 μM across five cell lines) and inhibiting metastasis in B16-F10 melanoma models [2]. Similarly, dual-target inhibitors such as 31f exploit the hydrazide ZBG to concurrently inhibit PI3K (IC₅₀ = 2.5–80.5 nM) and HDAC1–3 (IC₅₀ = 1.9–75.5 nM), inducing synergistic pro-apoptotic effects in lymphoma cells [5]. These examples underscore how the hydrazide-hydrazone framework serves as a molecular "linchpin" that integrates polypharmacological activities within single chemical entities.
Table 1: Therapeutic Applications of Hydrazide Derivatives in Oncology
Compound | Target | Biological Activity | Experimental Model |
---|---|---|---|
8ae | HDAC3 | IC₅₀ = 311 nM; Antiproliferative IC₅₀ = 5.036 μM | B16-F10 melanoma |
31f | PI3Kα/HDAC1–3 | PI3Kα IC₅₀ = 2.5 nM; HDAC1 IC₅₀ = 1.9 nM | Jeko-1 lymphoma |
SC26 | HDAC3 (immunomodulation) | PD-L1 upregulation; TGI = 63% (monotherapy) | MC38 colorectal cancer |
Brominated pyridines represent a strategic subclass of heterocyclic building blocks where halogenation fundamentally alters electronic distribution and molecular recognition properties. The introduction of bromine at the ortho-position of pyridine rings induces significant electronic effects: the electron-withdrawing bromine reduces π-electron density at C2/C4/C6 positions while creating positive electrostatic potential regions ideal for nucleophilic attack [4] [8]. In N'-(6-bromopyridin-2-yl)formic hydrazide (CAS 1437312-09-8), bromination at pyridine-C6 generates a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) while simultaneously influencing the hydrazide group’s hydrogen-bonding capacity through resonance effects [7].
The bromine atom’s steric bulk and hydrophobicity further enhance target affinity by promoting favorable van der Waals contacts within protein subpockets. Comparative studies demonstrate that brominated pyridine derivatives exhibit up to 20-fold greater cellular permeability than their non-halogenated analogs due to increased lipophilicity (cLogP +0.4–0.7) [6] [10]. For instance, 6-bromopyridine-3-carboxylic acid (cLogP = 1.28) demonstrates superior membrane diffusion compared to nicotinic acid (cLogP = 0.43), enabling more efficient intracellular delivery of conjugated pharmacophores [6]. This electronic and pharmacokinetic optimization is evidenced by the bromopyridine-containing inhibitor SC26, which achieves nanomolar HDAC3 inhibition (IC₅₀ = 53 nM) and in vivo tumor growth inhibition (TGI = 63%) in colorectal models—activities attributed partly to the bromopyridine-enhanced bioavailability [9].
Table 2: Physicochemical Properties of Brominated Pyridine Derivatives
Compound | Molecular Formula | cLogP | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|---|
N'-(6-Bromopyridin-2-yl)formic hydrazide | C₆H₆BrN₃O | 1.12 | 216.04 | HDAC inhibitor synthesis |
6-Bromonicotinic acid | C₆H₄BrNO₂ | 1.28 | 202.00 | Metalloenzyme inhibitor scaffolds |
6-Bromopyridine-3-methanol | C₆H₆BrNO | 0.89 | 188.03 | Prodrug derivatization |
The strategic integration of a hydrazide functionality with a 6-bromopyridine scaffold creates a multifunctional building block with three synergistic advantages for drug development:
Bifunctional Reactivity: The molecule contains two orthogonal reactive centers—the electrophilic bromine atom and the nucleophilic hydrazide nitrogen—enabling sequential derivatization. The bromine undergoes efficient Pd⁰-catalyzed cross-coupling to install aryl, vinyl, or alkynyl groups, while the hydrazide participates in condensation reactions with aldehydes/ketones to yield hydrazones with enhanced bioactivity profiles [4] [8]. This dual reactivity is exploited in synthesizing HDAC-PI3K dual inhibitors like 31f, where the hydrazide anchors the ZBG and the bromopyridine enables introduction of morpholino-triazine domains [5].
Epigenetic Modulation Capability: Molecular modeling confirms the hydrazide nitrogen and carbonyl oxygen coordinate Zn²⁺ in HDAC catalytic pockets with binding energies (–9.2 kcal/mol) comparable to reference inhibitors like vorinostat. The bromopyridine ring occupies the surface recognition cap region, with bromine enhancing complex stability through hydrophobic interactions with Phe200 and His134 residues [2] [9]. This binding mode enables selective HDAC3 inhibition, as demonstrated by compound 8ae's ability to degrade PD-L1 via cathepsin B-mediated lysosomal pathways—a mechanism crucial for reversing tumor immune evasion [2].
Synergistic Combination Potential: As a precursor to epigenetic immunomodulators, this compound overcomes limitations of single-target agents. When combined with PD-L1 inhibitors (e.g., NP-19), its derivatives enhance antitumor immunity in melanoma models (TGI = 65%), while co-administration with PARP inhibitors like olaparib achieves 88% tumor growth suppression in breast cancer through dual DDR/epigenetic modulation [2]. The bromine atom further enables radiopharmaceutical applications via isotopic exchange with ⁷⁶Br for PET imaging of HDAC expression.
The synthesis leverages commercially available 2-amino-6-bromopyridine through formylation reactions. Key routes include:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8